Lividin-SHa antimicrobial peptides
Description
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Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SFLDTVKNMALNAAKSAGVSVLKTLSCKLSKEC |
Origin of Product |
United States |
The Global Challenge of Antimicrobial Resistance Amr
Antimicrobial resistance is a natural phenomenon where microorganisms, including bacteria, fungi, viruses, and parasites, evolve to withstand the effects of drugs designed to eliminate them. southcentre.int This process is accelerated by the misuse and overuse of antibiotics in both human medicine and agriculture. southcentre.intnih.gov The consequences of AMR are dire, leading to treatment failures, prolonged illnesses, and increased mortality rates. southcentre.int Globally, it is estimated that drug-resistant infections caused 4.95 million deaths in 2019, and projections suggest this number could rise to 10 million annually by 2050 if current trends continue. nih.govlongitudeprize.org This silent pandemic not only endangers public health but also carries a substantial economic burden, with projected cumulative losses to the global GDP reaching trillions of dollars. southcentre.int
The development of new antibiotics has not kept pace with the spread of resistance, creating an urgent need for alternative therapeutic strategies. nih.gov This innovation gap highlights the critical importance of exploring novel antimicrobial compounds, such as Lividin-SHa, to replenish our arsenal (B13267) against multidrug-resistant pathogens.
The Role of Natural Host Defense Peptides in Innate Immunity
Host defense peptides are fundamental components of the innate immune system, providing a rapid and non-specific first line of defense against a wide array of pathogens. nih.govnih.gov These small, gene-encoded molecules are produced by various cells, including phagocytes and epithelial cells, at sites of infection. nih.govnih.gov Their primary function is to directly kill invading microbes, often by disrupting their cell membranes. bioone.orgoup.com
Beyond their direct antimicrobial activity, HDPs play a crucial role in modulating the immune response. frontiersin.org They can act as signaling molecules, attracting immune cells to the site of infection and influencing the subsequent adaptive immune response. nih.govoup.com This dual functionality as both antimicrobial agents and immune modulators makes HDPs particularly attractive candidates for therapeutic development. frontiersin.org The study of these natural peptides provides a blueprint for designing new drugs that can not only combat infection but also enhance the body's own defense mechanisms.
Mechanistic Insights into the Antimicrobial Activity of Lividin Sha
Interaction with Microbial Membranes
The initial and most critical step in the antimicrobial action of Lividin-SHa is its interaction with the microbial cell envelope. This interaction is driven by the peptide's physicochemical properties, including its cationic nature and amphipathic structure, which facilitate its binding to and disruption of the microbial membrane.
Membrane Disruption Models (e.g., Pore Formation, Carpet Model)
The precise mechanism by which Lividin-SHa disrupts microbial membranes is thought to involve processes described by established models of AMP activity, such as the "carpet" model and pore formation. researchgate.netresearchgate.netnih.gov In the carpet model, the peptides accumulate on the surface of the bacterial membrane, forming a layer that disrupts the membrane's integrity in a detergent-like manner, leading to micellization and eventual cell lysis. researchgate.net Alternatively, Lividin-SHa may induce the formation of transient pores or channels through the membrane, as described by the toroidal pore model. mdpi.com This action would lead to the leakage of intracellular contents and a collapse of the electrochemical gradients essential for cell survival. mdpi.com The specific model that best describes Lividin-SHa's action may depend on factors such as the peptide concentration and the specific lipid composition of the target membrane.
Membrane Permeabilization Studies
Experimental studies have consistently demonstrated the ability of Lividin-SHa and similar AMPs to permeabilize microbial membranes. nih.govmdpi.com These studies often employ fluorescent dyes that can only enter cells with compromised membranes. The rapid influx of such dyes upon exposure to the peptide provides direct evidence of membrane permeabilization. This disruption of the membrane barrier leads to the dissipation of vital ion gradients and the leakage of cytoplasmic components, ultimately resulting in cell death. nih.govnih.gov
Specificity of Interaction with Bacterial Cell Envelopes (Gram-Positive vs. Gram-Negative)
Lividin-SHa exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, although the specifics of its interaction differ due to the distinct structures of their cell envelopes. eurekalert.orgnih.gov
Gram-positive bacteria possess a thick, exposed layer of peptidoglycan, which is negatively charged due to the presence of teichoic acids. youtube.comnih.gov The cationic nature of Lividin-SHa facilitates its initial electrostatic attraction to this layer. Subsequently, the peptide can traverse the peptidoglycan and interact directly with the underlying cell membrane, leading to its disruption. nih.govmdpi.com
Gram-negative bacteria , on the other hand, have a more complex cell envelope, featuring an outer membrane that acts as an additional barrier. nih.govyoutube.com This outer membrane is composed of lipopolysaccharide (LPS), which also carries a net negative charge. Lividin-SHa is thought to initially bind to the LPS, disrupting the outer membrane and allowing the peptide to access the thinner peptidoglycan layer and the inner cytoplasmic membrane. nih.gov Its ability to permeabilize both the outer and inner membranes is crucial for its efficacy against Gram-negative pathogens.
Interactive Table: Bacterial Cell Envelope Components and Lividin-SHa Interaction
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria | Relevance to Lividin-SHa Interaction |
| Outer Membrane | Absent | Present | The outer membrane of Gram-negative bacteria presents an additional barrier that Lividin-SHa must overcome. |
| Peptidoglycan Layer | Thick (20-80 nm) | Thin (2-3 nm) | The thick peptidoglycan layer of Gram-positive bacteria is a primary site for initial binding. |
| Teichoic Acids | Present | Absent | These anionic polymers in Gram-positive cell walls contribute to the initial electrostatic attraction of the cationic peptide. |
| Lipopolysaccharide (LPS) | Absent | Present in the outer membrane | The negatively charged LPS is a key target for the initial binding and disruption of the outer membrane in Gram-negative bacteria. |
| Cytoplasmic Membrane | Present | Present | This is the ultimate target for membrane disruption in both types of bacteria, leading to cell death. |
Intracellular Targets and Biochemical Interference
Inhibition of Nucleic Acid Biosynthesis (e.g., DNA/RNA Degradation, Enzyme Inhibition)
Once inside the cell, Lividin-SHa has been suggested to interact with and disrupt the synthesis of nucleic acids. nih.gov This can occur through several potential mechanisms. The peptide may directly bind to DNA and RNA, preventing their replication and transcription. Additionally, it could inhibit the activity of enzymes essential for nucleotide biosynthesis, thereby depleting the precursors required for DNA and RNA synthesis. nih.govyoutube.com The degradation of genetic material is a potent mechanism that halts all cellular functions and leads to irreversible cell death. nih.gov
Disruption of Protein Synthesis and Enzymatic Pathways
Lividin-SHa can also interfere with protein synthesis, a fundamental process for bacterial survival. nih.gov This can be achieved by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. nih.govnih.gov By binding to ribosomal components, the peptide can stall or inhibit the translation process, leading to a cessation of protein production. nih.gov Furthermore, Lividin-SHa may inhibit the function of various cytoplasmic enzymes, disrupting critical metabolic and signaling pathways necessary for bacterial life. nih.gov
Interactive Table: Intracellular Mechanisms of Lividin-SHa
| Intracellular Target | Proposed Mechanism of Action | Consequence for the Microbe |
| Nucleic Acids (DNA/RNA) | Direct binding, inhibition of replicative and transcriptive enzymes. | Halts genetic information flow, prevents cell division and protein production. |
| Ribosomes | Binds to ribosomal subunits, inhibiting the process of translation. | Prevents the synthesis of essential proteins and enzymes. |
| Enzymatic Pathways | Inhibition of key enzymes involved in metabolism and other vital cellular processes. | Disrupts cellular metabolism, energy production, and signaling. |
Modulation of Host Immune Responses (Immunomodulatory Aspects of AMPs relevant to Lividin-SHa research)
Beyond their direct antimicrobial actions, many frog-derived antimicrobial peptides, including those from the Brevinin family, exhibit significant immunomodulatory effects. acs.orgnih.gov These peptides can influence the host's innate and adaptive immune systems to help clear infections and regulate inflammation. nih.gov The immunomodulatory functions of these peptides are a critical aspect of their therapeutic potential.
Frog-derived AMPs can modulate the production of cytokines, which are key signaling molecules in the immune response. For instance, some peptides can stimulate the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) from macrophages, which can enhance the recruitment and activation of other immune cells to the site of infection. frontiersin.orgacs.org Conversely, some AMPs can also suppress the overproduction of these inflammatory mediators, which is crucial in preventing excessive inflammation and tissue damage that can occur during severe infections. acs.org
A study on the frog-derived cathelicidin (B612621) peptide Nv-CATH, for example, demonstrated a dose-dependent reduction in the gene and protein expression of IL-6, TNF-α, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS). acs.org Specifically, at a concentration of 50 μg/mL, Nv-CATH significantly inhibited the production of these pro-inflammatory cytokines. acs.org
Furthermore, some frog AMPs can enhance the phagocytic activity of immune cells like neutrophils and macrophages, promoting the engulfment and clearance of pathogens. acs.org They can also influence the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. acs.orgfrontiersin.org
The immunomodulatory properties of these peptides highlight their dual function: not only do they directly target and kill microbes, but they also orchestrate the host's immune response to effectively combat infection. nih.gov
Table 2: Immunomodulatory Activities of Frog-Derived Antimicrobial Peptides
| Immunomodulatory Effect | Description | Example from Research |
| Cytokine Modulation | Regulation of pro- and anti-inflammatory cytokine production. | Nv-CATH (50 μg/mL) significantly reduced LPS-induced IL-6, TNF-α, and IL-1β production in macrophages. acs.org |
| Enhanced Phagocytosis | Increased engulfment of pathogens by immune cells. | Nv-CATH dose-dependently increased the phagocytosis of S. aureus by neutrophils. acs.org |
| NET Formation Influence | Modulation of Neutrophil Extracellular Trap formation. | Ot-WHP modestly promoted PMA-induced NET formation in neutrophils. frontiersin.org |
Compound List
Broad-Spectrum Activity Analysis
Temporin-SHa and its engineered analogues exhibit a wide range of antimicrobial activity, which has been extensively studied against various pathogens. nih.gov The peptide's efficacy is largely attributed to its amphipathic α-helical structure, which allows it to interact with and disrupt microbial cell membranes. nih.gov
Temporins as a class are recognized for their potent activity predominantly against Gram-positive bacteria. nih.govmdpi.com Temporin-SHa is effective against several Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov
Research has focused on creating analogues to enhance this natural activity. An engineered analogue, identified as [K³]SHa, demonstrated significantly improved potency. nih.gov In time-kill kinetic assays, [K³]SHa was able to completely eradicate a culture of S. aureus within just 5 minutes of exposure, highlighting its rapid bactericidal action. nih.gov The parent Temporin-SHa also achieved complete killing of Gram-positive bacteria, albeit at a slightly higher concentration. nih.gov
The activity of Temporin-SHa against Gram-negative bacteria is comparatively lower than its effects on Gram-positive species. nih.gov This reduced efficacy is a common characteristic among many temporins. nih.gov However, molecular engineering has yielded analogues with significantly improved performance against these challenging pathogens.
The [K³]SHa analogue, for example, proved much more efficient at killing Escherichia coli than the original Temporin-SHa. nih.gov While the parent peptide required 120 minutes to kill approximately 93% of the E. coli cells, the [K³]SHa analogue achieved complete lethality in only 15 minutes. nih.gov This enhancement demonstrates the potential for designing temporin-based peptides with a truly broad-spectrum profile.
Minimum Inhibitory Concentrations (MICs) of Temporin-SHa and Analogue [K³]SHa (µM)
| Organism | Strain | Temporin-SHa | [K³]SHa |
|---|---|---|---|
| S. aureus | ATCC 25923 | 6.25 | 3.12 |
| E. coli | ATCC 25922 | 50 | 6.25 |
| P. aeruginosa | ATCC 27853 | >100 | 25 |
Data derived from research on the antimicrobial activity of Temporin-SHa and its analogues. nih.gov
Activity Against Multidrug-Resistant (MDR) Microorganisms
A critical advantage of antimicrobial peptides is their potential to combat multidrug-resistant (MDR) bacteria. The [K³]SHa analogue has shown potent activity against antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This efficacy against resistant pathogens makes temporins a valuable template for developing new drugs to address the global health crisis of antibiotic resistance. nih.gov
Other peptides from the temporin family have also demonstrated significant activity against MDR strains. For instance, Temporin A is effective against both MRSA and vancomycin-resistant Enterococcus (VRE). mdpi.com Furthermore, some temporins exhibit synergistic effects when combined with conventional antibiotics, enhancing the efficacy of drugs like gentamicin (B1671437) and imipenem (B608078) against resistant strains of S. aureus and P. aeruginosa. mdpi.com
Anti-Biofilm Properties of Lividin-SHa
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.commdpi.com Antimicrobial peptides are being actively investigated for their ability to both prevent the formation of biofilms and eradicate established ones.
Temporin-SHa has demonstrated the ability to inhibit the formation of biofilms. mdpi.com Studies have shown that it can prevent the biofilm formation of the fungal pathogen Candida albicans by more than 50% when applied during the initial adhesion phase. mdpi.com
This property is shared by other members of the temporin family. Temporin A has been found to inhibit biofilm formation by S. aureus. mdpi.com Similarly, other temporin-derived peptides have been shown to effectively prevent biofilm development in MRSA and the dental pathogen Streptococcus mutans. nih.govfrontiersin.org The mechanism for this inhibition is often linked to preventing the initial attachment of planktonic cells to a surface, a critical first step in biofilm development. frontiersin.org
Perhaps more challenging is the eradication of mature, preformed biofilms. Temporin-SHa has been shown to be effective in this regard, capable of reducing established C. albicans biofilms by over 50%. mdpi.com The peptide's ability to penetrate the protective biofilm matrix and disrupt the embedded cells is a key area of research. mdpi.com
This disruptive capability is also seen in other temporins. Temporin G can effectively eradicate mature S. aureus biofilms by perturbing the membranes of the cells within the biofilm structure. mdpi.com Analogues of other temporins have successfully disrupted preformed biofilms of MRSA and S. mutans, suggesting this is a promising feature of the peptide family that can be optimized through targeted design. nih.govmdpi.com
Anti-Biofilm Activity of Temporin-SHa Against Candida albicans
| Biofilm Stage | Activity | Efficacy |
|---|---|---|
| Formation (Adhesion Phase) | Inhibition | ≥50% reduction |
| Preformed (24h maturation) | Disruption | ≥50% reduction |
Data from a study on the antibiofilm activity of Temporin-SHa. mdpi.com
No Efficacy Studies Found for "Lividin-SHa" in Non-Human Models
Extensive searches for scientific literature on the chemical compound "Lividin-SHa antimicrobial peptides" have yielded no specific efficacy studies conducted in relevant non-human biological models. The term "Lividin-SHa" appears to be a potential misnomer, possibly conflating two distinct classes of antimicrobial peptides: "Lividins" and peptides designated with "SHa," such as "Temporin-SHa" or "Brevinin-1-SHa."
Scientific databases and research articles contain information on peptides named Lividins, which were identified from the skin secretion of the Chinese Large Odorous frog, Rana (Odorrana) livida. nih.gov These include Lividin-1, -2, -3, and -4. However, published research on these specific peptides does not extend to efficacy studies in animal or other non-human models.
Separately, peptides such as Temporin-SHa and its analogs have been the subject of research, with studies detailing their broad-spectrum antimicrobial and antiparasitic activity in vitro. plos.orgnih.govmdpi.com These peptides have been investigated for their mechanisms of action against various pathogens. plos.org Another peptide, Brevinin-1-SHa, has also been identified. novoprolabs.com
Despite the available information on these individual peptide families, no retrievable scientific data demonstrates the existence or has evaluated the in vivo efficacy of a specific compound named "Lividin-SHa." Consequently, the generation of an article detailing its performance in non-human biological models, as per the requested outline, is not possible based on currently available scientific literature.
Research Significance and Potential Academic Contributions of Lividin Sha Studies
The study of Lividin-SHa holds significant promise for advancing our understanding of antimicrobial peptides and their therapeutic applications. Research into Lividin-SHa and its analogs contributes to the broader field by:
Elucidating Structure-Activity Relationships: By designing and testing analogs of Lividin-SHa, researchers can gain valuable insights into how specific amino acid substitutions affect the peptide's antimicrobial potency, spectrum of activity, and mechanism of action. nih.gov
Exploring Novel Mechanisms of Action: Detailed investigations into how Lividin-SHa kills microbial cells can reveal new molecular targets and pathways that can be exploited for drug development. nih.gov
Combating Drug-Resistant Pathogens: Studies have shown that temporin-SHa is active against fluconazole-resistant Candida albicans and that its analogs can be effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com This highlights its potential as a lead compound for developing new treatments for infections caused by these challenging pathogens.
Developing New Therapeutic Strategies: The anti-biofilm activity of temporin-SHa suggests its potential use in preventing and treating infections associated with biofilms, which are notoriously difficult to eradicate with conventional antibiotics. mdpi.com
The ongoing research on Lividin-SHa is a crucial part of the global effort to combat antimicrobial resistance. By exploring the therapeutic potential of this natural peptide, scientists are paving the way for the development of a new generation of antimicrobial drugs.
Engineering and Design Strategies for Lividin Sha Derivatives
Rational Design Approaches for Enhanced Properties
Rational design involves making specific, targeted changes to the peptide's structure to improve its characteristics. This approach relies on a deep understanding of the peptide's structure-activity relationship.
A primary challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. One effective strategy to overcome this is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. nih.gov Proteases are highly specific enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.gov By incorporating D-amino acids, which have the same physical and chemical properties as their L-counterparts but a different stereochemistry, the peptide becomes resistant to proteolytic degradation. nih.govnih.gov This substitution can lead to a longer in vivo half-life and sustained antimicrobial activity. nih.gov
Table 1: Hypothetical Lividin-SHa Analogs with L- to D-Amino Acid Substitutions and Their Expected Properties
| Derivative Name | Modification | Expected Outcome | Rationale |
|---|---|---|---|
| D-Lividin-SHa | Complete replacement of L-amino acids with D-amino acids | Increased proteolytic stability, potentially altered immunogenicity | Resistance to degradation by common proteases. nih.govnih.gov |
| K(D)-Lividin-SHa | Replacement of a specific L-Lysine with D-Lysine | Enhanced stability at a specific cleavage site | Protects a known protease-sensitive site. |
| G(D)-A-Lividin-SHa | Replacement of L-Glycine with D-Alanine | Increased helicity and stability | D-Alanine can stabilize helical structures. nih.gov |
Modifications at the N- and C-termini of a peptide are crucial for improving its stability and biological activity. N-terminal acetylation and C-terminal amidation are common strategies to neutralize the terminal charges of a peptide. lifetein.comlifetein.com These modifications make the peptide more closely resemble a native protein, which can enhance its ability to interact with and penetrate cell membranes. lifetein.com
Table 2: Effects of Terminal Modifications on Lividin-SHa Properties
| Modification | Effect on Charge | Expected Impact on Stability | Expected Impact on Activity |
|---|---|---|---|
| N-terminal Acetylation | Neutralizes N-terminal positive charge | Increased resistance to aminopeptidases. lifetein.com | May enhance membrane interaction and uptake. nih.gov |
| C-terminal Amidation | Neutralizes C-terminal negative charge | Increased resistance to carboxypeptidases. lifetein.com | Often increases biological activity by mimicking native peptides. nih.gov |
| Combined Acetylation and Amidation | Neutralizes both terminal charges | Significant increase in overall metabolic stability. lifetein.com | Potentially synergistic enhancement of antimicrobial properties. |
Conformational Stabilization Techniques
Maintaining a stable, bioactive conformation is essential for the function of antimicrobial peptides. Several techniques can be employed to stabilize the desired secondary structure of Lividin-SHa.
Cyclization is a powerful strategy to constrain a peptide into its bioactive conformation, which can lead to increased receptor binding affinity and improved stability. nih.govnih.gov By linking the N- and C-termini or a side chain to one of the termini, the peptide's flexibility is reduced, making it less prone to proteolytic degradation. nih.gov Common methods for peptide cyclization include the formation of a lactam bridge between an acidic and a basic amino acid side chain or a head-to-tail cyclization. springernature.com These methodologies can be applied to Lividin-SHa to lock it into a more rigid and potent structure.
Stapled peptide technology involves introducing a synthetic brace, or "staple," to reinforce the helical structure of a peptide. nih.gov This is typically achieved by incorporating two unnatural amino acids with reactive side chains that are then covalently linked. nih.gov This all-hydrocarbon staple enhances the peptide's helicity, protease resistance, and cell permeability. nih.gov For Lividin-SHa, which likely adopts an α-helical conformation upon interacting with bacterial membranes, introducing a staple could significantly enhance its structural stability and, consequently, its antimicrobial activity and in vivo performance. nih.gov
Table 3: Comparison of Conformational Stabilization Techniques for Lividin-SHa
| Technique | Description | Advantages |
|---|---|---|
| Peptide Cyclization | Covalent linkage of peptide termini or side chains. springernature.com | Increased structural rigidity, enhanced stability, potentially improved binding affinity. nih.govnih.gov |
| Stapled Peptide Technology | Introduction of a synthetic hydrocarbon brace to reinforce helicity. nih.gov | Enhanced helicity, increased protease resistance, improved cell permeability. nih.gov |
Hybridization and Conjugation Strategies
To further enhance the properties of Lividin-SHa, it can be hybridized or conjugated with other molecules. This approach aims to combine the antimicrobial activity of the peptide with the desirable characteristics of the conjugated partner. For example, attaching a fatty acid (lipidation) can increase the peptide's affinity for bacterial membranes. Conjugating Lividin-SHa to a cell-penetrating peptide could improve its uptake into host cells to target intracellular pathogens. Another strategy involves creating hybrid peptides by combining sequences from different antimicrobial peptides to generate a molecule with a broader spectrum of activity or enhanced potency. These strategies offer a versatile platform for the development of next-generation Lividin-SHa-based therapeutics.
Design of Hybrid Peptides with Enhanced Activity
The design of hybrid antimicrobial peptides involves combining different functional domains to create novel molecules with improved characteristics. nih.govplos.org This strategy aims to harness the strengths of parent peptides to produce hybrids with broad-spectrum antimicrobial activity and enhanced cell selectivity. nih.govplos.org
A common approach is to fuse fragments of different AMPs, sometimes with modifications to the amino acid sequence. nih.govpensoft.net For instance, a hybrid peptide, LM1, was designed by fusing a truncated melittin (B549807) peptide with an LL-III peptide and replacing an arginine with isoleucine to increase its antimicrobial potential. nih.gov Molecular dynamics simulations can be employed to assess the stability and interaction of these hybrid peptides with bacterial membrane models. nih.gov
Another strategy involves creating embedded-hybrid peptides. In one study, a functional defective sequence in the peptide RI16 was replaced with an anti-biofilm sequence, FV7, resulting in the hybrid peptide R-FV-I16. plos.org This new peptide demonstrated potent, broad-spectrum antimicrobial and anti-biofilm activity. plos.org It was shown to disrupt the bacterial cell membrane, leading to damage of membrane integrity. nih.govplos.org
The use of linkers, such as glycine (B1666218) spacers, can also influence the activity of hybrid peptides. researchgate.net The length and flexibility of the linker can affect the secondary structure and, consequently, the bactericidal potency of the hybrid molecule. researchgate.net For example, a shorter glycine linker was found to stabilize an N-terminal 310-helix in the hybrid peptide InSco2, leading to more potent activity compared to a longer linker. researchgate.net
These design strategies offer a pathway to screen for novel antimicrobial agents with superior efficacy. nih.govplos.org
Peptide-Conjugate Development (e.g., Lipidation, PEGylation)
Peptide-conjugate development is a key strategy to improve the therapeutic potential of antimicrobial peptides by modifying their physicochemical and pharmacokinetic properties. nih.govcpcscientific.comnih.govbiochempeg.com Two common methods are lipidation and PEGylation.
Lipidation
Lipidation involves the covalent attachment of a lipid moiety to a peptide. nih.govbiochempeg.com This modification can modulate the peptide's hydrophobicity, secondary structure, and self-assembling propensities. nih.gov A significant advantage of lipidation is the potential to improve a peptide's metabolic stability, membrane permeability, and bioavailability. nih.govbiochempeg.com The site of lipidation within the peptide chain is a critical factor, as it can influence the solubility and self-aggregating potential of the resulting lipopeptide. nih.gov
Lipidated peptides often exhibit prolonged half-lives due to the formation of reversible, non-covalent multimers at the injection site, which act as a depot, and through binding to albumin in the bloodstream. biochempeg.com This strategy has been successfully applied to several marketed peptide drugs. nih.gov
PEGylation
PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a peptide. cpcscientific.comfrontiersin.org This modification can offer several benefits, including reduced immunogenicity, improved solubility, and decreased renal clearance. cpcscientific.comfrontiersin.org By increasing the hydrodynamic volume of the peptide, PEGylation can prolong its circulation time in the bloodstream, leading to a longer half-life and potentially allowing for less frequent dosing. cpcscientific.combiochempeg.com
The effectiveness of PEGylation can be influenced by several factors, including the molecular weight and architecture of the PEG chain, as well as the site of attachment on the peptide. frontiersin.orgnih.gov Site-specific PEGylation is often preferred to ensure a homogeneous product with optimal activity. cpcscientific.com However, PEGylation can sometimes interfere with the peptide's mechanism of action, such as its ability to interact with and disrupt cell membranes. nih.gov
Both lipidation and PEGylation represent valuable tools in the development of peptide-based therapeutics, offering pathways to overcome some of the inherent limitations of natural peptides. nih.govcpcscientific.comnih.gov
Novel Peptide Synthesis and Modification Techniques
The advancement of peptide synthesis and modification techniques is fundamental to the development of new and improved antimicrobial peptides. molecularcloud.org
Solid-Phase Peptide Synthesis (SPPS) Advancements
Solid-Phase Peptide Synthesis (SPPS), developed by Robert Bruce Merrifield, is the most prevalent method for synthesizing peptides. molecularcloud.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. bachem.com A key advantage of SPPS is the simplification of the purification process, as reagents and by-products can be easily washed away while the peptide remains attached to the resin. bachem.com
Recent advancements in SPPS have focused on improving efficiency, sustainability, and the ability to synthesize complex peptides. molecularcloud.orgresearchgate.net These include:
Automated Peptide Synthesis : Automated synthesizers have significantly increased the throughput of peptide production, enabling the rapid creation of large peptide libraries for screening purposes. molecularcloud.org
Microwave-Assisted SPPS (MW-SPPS) : This technology utilizes microwave energy to accelerate reaction times, leading to faster synthesis, higher peptide yields, and improved purity. formulationbio.com It is particularly effective for synthesizing difficult peptide sequences. formulationbio.com
Sustainable Approaches : Efforts are being made to reduce the environmental impact of SPPS, which traditionally uses large quantities of organic solvents. researchgate.netbachem.com One promising development is water-based SPPS, which aims to replace organic solvents with water. bachem.com
Novel Resins and Linkers : The development of new resins, such as the second-generation fibrous polyacrylamide resin (Li-resin), offers improved swelling capacity and compatibility with various reaction conditions. nih.gov Additionally, the use of side-chain attachment to the resin, rather than the more common C-terminal attachment, expands the variety of chemical linkages that can be used. nih.gov
These advancements continue to enhance the capabilities of SPPS, making it a versatile and powerful tool for producing a wide range of peptides for research and therapeutic applications. molecularcloud.orgamericanpeptidesociety.org
Enzymatic and Recombinant Production of Peptides
Besides chemical synthesis, enzymatic and recombinant methods offer alternative and sometimes advantageous routes for peptide production. nih.govnih.gov
Enzymatic Peptide Synthesis
Enzymatic synthesis utilizes enzymes to catalyze the formation of peptide bonds. This method can offer high specificity and operate under mild reaction conditions, reducing the need for protecting groups and minimizing side reactions. For example, serine hydroxymethyltransferase (SHMT) has been used for the production of L-serine from glycine and formaldehyde. nih.gov
Recombinant Peptide Production
Recombinant DNA technology provides a cost-effective method for producing peptides, especially longer and more complex ones, by using genetically engineered microorganisms like Escherichia coli. molecularcloud.orgnih.gov This approach is particularly valuable for producing disulfide-rich peptides, which can be challenging to synthesize chemically. nih.govnih.gov
A common strategy for producing disulfide-rich peptides in E. coli involves expressing them in the periplasm, which contains the necessary machinery for disulfide bond formation. nih.govnih.gov This method allows for the production of correctly folded, functional peptides. nih.gov Furthermore, recombinant production facilitates isotopic labeling of peptides, which is essential for structural studies using techniques like Nuclear Magnetic Resonance (NMR). nih.gov
The choice between chemical synthesis, enzymatic synthesis, and recombinant production depends on the specific peptide being produced, its length and complexity, and the desired scale of production. molecularcloud.orgamericanpeptidesociety.orgnih.gov
Mechanisms of Microbial Resistance to Antimicrobial Peptides General Context for Lividin Sha Research
Bacterial Adaptive Resistance Mechanisms
Bacterial adaptive resistance refers to the temporary ability of bacteria to survive antimicrobial treatment, often through phenotypic changes rather than genetic mutations. This form of resistance can be triggered by environmental cues, such as the presence of sub-lethal concentrations of an AMP. nih.gov Adaptive resistance is a concern in clinical settings as it can lead to treatment failure and may serve as a stepping stone to the development of permanent, genetically encoded resistance.
One key aspect of adaptive resistance is the ability of bacteria to sense and respond to the presence of AMPs. This is often mediated by two-component regulatory systems (TCSs), which are prevalent in both pathogenic and commensal bacteria. nih.gov For instance, in some bacteria, the PhoP/PhoQ TCS can be activated by the stress induced by AMPs, leading to the modification of the bacterial cell surface to reduce the peptide's effectiveness. nih.gov Another adaptive strategy is the formation of persister cells, a subpopulation of dormant cells that are highly tolerant to antimicrobials and can repopulate after the treatment is discontinued.
Table 1: Examples of Bacterial Adaptive Resistance Mechanisms to AMPs
| Resistance Mechanism | Bacterial Species | Mediating System/Factor | Outcome |
|---|---|---|---|
| Surface Charge Modification | Salmonella enterica | PhoP/PhoQ TCS | Addition of aminoarabinose to lipid A, reducing negative charge. nih.gov |
| Increased Cell Wall Density | Group B Streptococcus | d-alanylation of teichoic acids | Increased surface rigidity and reduced permeability. nih.gov |
| Persister Cell Formation | Pseudomonas aeruginosa | Various stress responses | Survival of a dormant subpopulation during antibiotic exposure. |
| Membrane Fluidity Alteration | Staphylococcus aureus | Adaptations in response to PMPs | Changes in membrane fluidity affecting peptide interaction. nih.gov |
Enzymatic Degradation of Peptides
One of the most direct mechanisms of resistance is the enzymatic degradation of AMPs. nih.gov Bacteria can produce and secrete proteases that cleave AMPs, rendering them inactive before they can reach their target on the bacterial cell. nih.gov These enzymes can be highly specific or have broad-spectrum activity against various peptides. The susceptibility of an AMP to proteolytic degradation depends on its amino acid sequence and structure. For example, linear peptides like the human cathelicidin (B612621) LL-37 are known to be susceptible to a variety of bacterial proteases. nih.govnih.gov
The production of these proteases can be a constitutive trait or induced by the presence of the AMP. The ability of bacteria to degrade AMPs not only protects the individual bacterium but can also have a community effect, protecting neighboring bacteria from the antimicrobial agent.
Table 2: Bacterial Proteases and their AMP Substrates
| Protease | Producing Bacterium | AMP Substrate(s) | Reference |
|---|---|---|---|
| Aureolysin | Staphylococcus aureus | LL-37 | nih.gov |
| Elastase | Pseudomonas aeruginosa | LL-37, RC-101 | nih.gov |
| Gelatinase | Enterococcus faecalis | LL-37 | nih.gov |
| Trypsin-like protease | Porphyromonas gingivalis | LL-37 | nih.gov |
Modifications of Cell Surface Components
The primary target for many cationic AMPs, including Temporin-SHa, is the negatively charged bacterial cell membrane. nih.govnih.gov Consequently, modifications to the cell surface that reduce this negative charge or otherwise hinder the peptide's ability to bind and insert into the membrane are a common resistance strategy. nih.gov
Table 3: Cell Surface Modifications Conferring AMP Resistance
| Modification | Bacterial Type | Molecular Target | Effect |
|---|---|---|---|
| D-alanylation | Gram-positive | Teichoic acids | Reduces net negative charge of the cell wall. nih.govnih.gov |
| Lysyl-phosphatidylglycerol (L-PG) synthesis | Gram-positive | Phosphatidylglycerol | Increases positive charge of the cell membrane. nih.gov |
| Aminoarabinosylation | Gram-negative | Lipid A of LPS | Reduces net negative charge of the outer membrane. nih.gov |
| Phosphoethanolamine addition | Gram-negative | Lipid A of LPS | Masks the negative charges on the outer membrane. nih.gov |
Efflux Pump Systems and Peptide Expulsion
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. oup.comemerypharma.com The overexpression of these pumps can lead to multidrug resistance by preventing the intracellular accumulation of the antimicrobial to a concentration necessary to exert its effect. oup.com
Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-division (RND) family. emerypharma.com The RND family is particularly prominent in Gram-negative bacteria and is known for its ability to expel a broad range of structurally diverse compounds. nih.gov While some efflux pumps are specific for certain substrates, many are polyspecific and can contribute to resistance against multiple classes of antimicrobials.
Table 4: Examples of Bacterial Efflux Pumps and their Substrates
| Efflux Pump Family | Efflux Pump System | Bacterial Species | Known Substrates |
|---|---|---|---|
| RND | AcrAB-TolC | Escherichia coli, Salmonella enterica | Various antibiotics, dyes, detergents. nih.gov |
| RND | MexAB-OprM | Pseudomonas aeruginosa | Beta-lactams, quinolones, tetracycline. nih.gov |
| ABC | MacAB-TolC | Escherichia coli | Macrolide antibiotics. nih.gov |
| MFS | NorA | Staphylococcus aureus | Fluoroquinolones, biocides. emerypharma.com |
Biofilm Formation as a Resistance Strategy
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which can include polysaccharides, proteins, and extracellular DNA (eDNA). nih.gov Growth within a biofilm can confer a high level of resistance to antimicrobial agents, including AMPs. mdpi.complos.org This resistance is multifactorial and arises from several properties of the biofilm.
The EPS matrix can act as a physical barrier, preventing or slowing the penetration of AMPs to the cells within the biofilm. nih.gov The matrix components, such as anionic polysaccharides, can also sequester cationic AMPs, further reducing their effective concentration. Additionally, the microenvironment within a biofilm is often characterized by nutrient and oxygen gradients, which can lead to the presence of slow-growing or dormant cells that are less susceptible to antimicrobials. nih.gov Biofilms are also hotspots for horizontal gene transfer, which can facilitate the spread of genetic resistance determinants. Recent studies have shown that Temporin-SHa has promising anti-biofilm activity against Candida albicans, suggesting it can overcome some of these resistance mechanisms. mdpi.comnih.gov
Table 5: Biofilm Components and their Role in AMP Resistance
| Biofilm Component | Function in Resistance | Mechanism |
|---|---|---|
| Extracellular Polysaccharides (EPS) | Physical barrier and sequestration | Limits diffusion and binds cationic AMPs. nih.gov |
| Extracellular DNA (eDNA) | Matrix stability and gene transfer | Contributes to the structural integrity of the biofilm and facilitates horizontal gene transfer. |
| Persister Cells | Tolerance to antimicrobials | Dormant, metabolically inactive cells that survive antimicrobial treatment. plos.org |
| Altered Microenvironment | Reduced susceptibility | Nutrient and oxygen gradients lead to slow-growing, less susceptible cells. nih.gov |
Future Research Directions and Translational Perspectives for Lividin Sha
Exploration of Novel Lividin-SHa Derivatives and Analogs
The therapeutic potential of a naturally occurring peptide is often enhanced through the strategic design of synthetic analogs. Future research on Lividin-SHa would greatly benefit from structure-activity relationship (SAR) studies to create derivatives with improved potency, stability, and target selectivity. Key strategies that could be employed include:
Amino Acid Substitution: Modifying the primary sequence of Lividin-SHa by substituting specific amino acids can enhance its core antimicrobial properties. For instance, increasing the net positive charge by incorporating more lysine (B10760008) or arginine residues can strengthen the initial electrostatic interaction with negatively charged bacterial membranes mdpi.comnih.gov. Similarly, augmenting the hydrophobic face of the peptide can improve its ability to disrupt the membrane lipid bilayer mdpi.com.
Truncation and Minimization: Identifying the smallest active sequence within Lividin-SHa—its minimal anti-staphylococcal motif, for example—can lead to the development of shorter, more cost-effective peptides that retain potent activity nih.gov.
Use of Unnatural Amino Acids: To overcome the inherent susceptibility of peptides to degradation by proteases, unnatural D-amino acids or modified amino acids can be incorporated into the Lividin-SHa sequence. This can significantly increase the peptide's half-life and stability in biological environments nih.gov.
Lipidation: The attachment of fatty acid chains to the N-terminus of Lividin-SHa to create lipopeptides is another promising avenue. This modification can enhance the peptide's antimicrobial efficacy and stability nih.gov.
The table below illustrates potential modification strategies for designing Lividin-SHa analogs, based on approaches used for other amphibian AMPs.
Table 1: Potential Strategies for Lividin-SHa Analog Development
| Modification Strategy | Rationale | Example from other AMPs | Potential Benefit for Lividin-SHa |
|---|---|---|---|
| Increase Cationicity | Enhance electrostatic attraction to microbial membranes. | A modified DRP-AC4a peptide showed increased potency against bacteria. mdpi.com | Improved binding and faster killing kinetics. |
| Increase Hydrophobicity | Improve membrane insertion and disruption. | Replacing tryptophan with bulkier, more hydrophobic groups increased activity in lactoferrin-derived peptides. nih.gov | Enhanced membrane permeabilization and broader-spectrum activity. |
| Sequence Truncation | Reduce synthesis cost and identify core active motif. | Truncated derivatives of a brevinin-2 (B1175259) peptide were designed to pinpoint the active region. mdpi.com | More efficient and cost-effective therapeutic lead. |
| Incorporate D-Amino Acids | Increase resistance to proteolytic degradation. | Synthetic tripeptides with unnatural amino acids showed increased stability against tryptic degradation. nih.gov | Longer biological half-life and sustained activity. |
| Lipidation (Fatty Acid Conjugation) | Enhance antimicrobial activity and stability. | A series of short lipopeptides demonstrated strong potential as novel antimicrobial therapeutics. nih.gov | Improved potency and stability in serum. |
Advanced Delivery Systems and Formulation Strategies
A major hurdle for the clinical translation of AMPs is their potential for degradation and rapid clearance in the body. Advanced delivery systems are crucial to protect Lividin-SHa and ensure it reaches the target site of infection effectively. Future formulation research should focus on nanotechnology-based carriers. doaj.orgresearchgate.net
These systems can encapsulate or conjugate with the peptide, offering protection from proteases, improving bioavailability, and enabling controlled release. nih.gov Promising nanocarriers for Lividin-SHa could include:
Liposomes: These are amphiphilic nanocarriers that can encapsulate hydrophilic peptides like Lividin-SHa in their core or embed them within their lipid bilayer. mdpi.com Liposomal formulations can facilitate sustained release and improve membrane penetration. mdpi.com
Polymeric Nanoparticles: Biodegradable polymers such as chitosan (B1678972) or PLGA can be used to form nanoparticles that carry Lividin-SHa. nih.govnih.gov Chitosan nanoparticles are particularly interesting due to chitosan's own intrinsic antimicrobial properties, which could lead to synergistic effects. nih.gov
Metallic Nanoparticles: Gold (AuNPs) or silver (AgNPs) nanoparticles can be conjugated with Lividin-SHa. mdpi.comnih.gov These carriers can enhance the potency of the attached peptide and have been shown to be effective against resistant biofilm infections. nih.gov
Deeper Understanding of Resistance Mechanisms to Lividin-SHa
While AMPs are often cited for their low propensity to induce resistance, it is not an impossibility. nih.gov A critical area of future research is to proactively investigate potential bacterial resistance mechanisms against Lividin-SHa. Bacteria have evolved several strategies to defend against cationic AMPs, including:
Membrane Modification: Altering the net surface charge of the bacterial membrane to reduce its negative charge. This repels the cationic peptide, preventing it from binding.
Proteolytic Degradation: Secretion of bacterial proteases that can cleave and inactivate the peptide.
Efflux Pumps: Actively pumping the peptide out of the bacterial cell before it can reach its intracellular target or cause significant membrane damage.
Extracellular Trapping: Production of a biofilm matrix or other extracellular polymers that can bind to and sequester the peptide, preventing it from reaching the bacterial cells.
Understanding if and how bacteria could develop resistance to Lividin-SHa is essential for predicting its long-term efficacy and for developing strategies, such as combination therapies, to mitigate this risk.
Integration of Omics Technologies (Genomics, Proteomics) in Lividin-SHa Research
Omics technologies are indispensable tools for modern peptide discovery and characterization. mdpi.com For Lividin-SHa, these technologies can provide a wealth of information.
Transcriptomics: RNA sequencing (RNA-seq) of the source amphibian's skin tissue can identify the precursor gene encoding Lividin-SHa. This reveals the entire prepropeptide sequence, including the signal peptide, which can shed light on its evolutionary relationships with other AMP families. nih.govresearchgate.net This approach can also lead to the discovery of a whole arsenal (B13267) of other novel AMPs from the same organism. nih.gov
Proteomics: Mass spectrometry-based analysis of the amphibian's skin secretions can confirm the exact primary structure of the mature Lividin-SHa peptide and identify any post-translational modifications, which are often crucial for its activity. nih.gov
Bioinformatics and AI: As omics datasets grow, artificial intelligence and machine-learning algorithms can be employed to mine this data, predict new AMPs with high accuracy, and even suggest modifications to improve Lividin-SHa's activity profile. mdpi.com
Role of Lividin-SHa in a "One Health" Approach to AMR
The "One Health" initiative recognizes that the health of humans, animals, and the environment are interconnected. Antimicrobial resistance (AMR) is a quintessential One Health problem. AMPs like Lividin-SHa have a significant potential role to play in this framework, extending beyond human medicine. veterinary-practice.com
Future research should explore the efficacy of Lividin-SHa against key veterinary pathogens that affect livestock and companion animals. frontiersin.orgmdpi.com Using AMPs in veterinary practice could reduce the reliance on conventional antibiotics in agriculture, a major driver of AMR. veterinary-practice.comfrontiersin.org Furthermore, as a natural component of an amphibian's innate immune system, Lividin-SHa is inherently an agent of environmental health, protecting its host from pathogens in its ecosystem. Studying its ecological role can provide insights into natural strategies for combating microbial threats. The development of Lividin-SHa and its analogs for use in both human and veterinary medicine embodies the One Health approach by providing novel solutions to the global AMR crisis. researchgate.netresearchgate.net
Q & A
Q. What is the primary mechanism of action of Lividin-SHa against bacterial and parasitic pathogens?
Lividin-SHa disrupts microbial membranes by binding to surface components like lipopolysaccharides (Gram-negative bacteria) or acidic polysaccharides, increasing membrane permeability and causing cell death. For parasites such as Leishmania spp., it targets mitochondrial ATP synthesis, impairing energy production . Methodologically, mechanistic studies often combine fluorescence-based membrane depolarization assays, electron microscopy for ultrastructural damage, and ATP quantification in parasites .
Q. How does Lividin-SHa’s structural conformation influence its antimicrobial spectrum?
The peptide’s α-helical structure, predicted via tools like PepTraq and helical wheel projections, determines its amphipathic properties, enabling interactions with microbial membranes. For example, hydrophobic residues mediate membrane insertion, while cationic residues bind anionic microbial surfaces. Structural analogs with modified charge or hydrophobicity can be tested via circular dichroism (CD) spectroscopy and minimum inhibitory concentration (MIC) assays to correlate conformation and activity .
Q. What experimental models are used to assess Lividin-SHa’s efficacy in vitro and in vivo?
- In vitro : Standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside hemolysis assays to evaluate mammalian cell toxicity.
- In vivo : Murine models of bacterial sepsis or cutaneous leishmaniasis, with endpoints like bacterial load reduction, survival rates, and histopathological analysis .
Q. How do bioinformatics tools contribute to the discovery of AMPs like Lividin-SHa?
Databases like the Antimicrobial Peptide Database (APD) enable sequence homology searches and motif identification. Machine learning algorithms (e.g., AMP Scanner) predict antimicrobial potential by analyzing physicochemical properties (e.g., charge, hydrophobicity) and structural motifs . Transcriptome sequencing of immune-challenged organisms (e.g., Sepia officinalis) further identifies candidate peptides .
Q. What challenges arise in optimizing Lividin-SHa’s stability under physiological conditions?
Proteolytic degradation in serum and pH-dependent activity are key limitations. Strategies include:
- D-amino acid substitution to resist proteases.
- Cyclization via disulfide bonds (e.g., temporin-SHf analogs) to enhance stability.
- Lipidation to improve membrane interaction and bioavailability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for Lividin-SHa?
In vitro-to-in vivo translation challenges include host protein binding, immune modulation, and pharmacokinetics. To address this:
Q. What strategies enhance Lividin-SHa’s penetration through bacterial biofilms?
Biofilm penetration is limited by extracellular polymeric substance (EPS) barriers. Effective approaches include:
- Combination therapy : Co-administration with EPS-degrading enzymes (e.g., DNase I).
- Nanoformulation : Encapsulate peptides in lipid nanoparticles for sustained release.
- Charge modulation : Increase cationicity to improve electrostatic interactions with anionic biofilm components .
Q. How does Lividin-SHa interact with host immune components, and what are the implications for therapeutic design?
Lividin-SHa may synergize with host defenses (e.g., LL-37) or modulate immune responses (e.g., cytokine release). Flow cytometry and ELISA can quantify immune cell activation (e.g., neutrophil recruitment) and cytokine profiles. However, excessive immunostimulation risks inflammation; thus, peptide derivatives with reduced immunogenicity are prioritized .
Q. What computational methods predict Lividin-SHa’s interactions with microbial membranes?
- Molecular dynamics (MD) simulations : Model peptide-lipid bilayer interactions to assess insertion depth and pore formation.
- Quantitative structure-activity relationship (QSAR) : Corrogate structural descriptors (e.g., hydrophobic moment) with MIC data.
- Machine learning : Train classifiers on AMP databases to predict membrane-disruptive potential .
Q. How can high-throughput screening platforms evaluate Lividin-SHa derivatives against multidrug-resistant (MDR) strains?
- Liquid-handling robotics : Automate MIC assays across 96-well plates with clinical isolates (e.g., MRSA, CRE).
- Omics integration : Combine transcriptomics (bacterial stress response) and proteomics (peptide uptake) to identify resistance mechanisms.
- Synergy screening : Test combinatorial effects with antibiotics using checkerboard assays or time-kill curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
